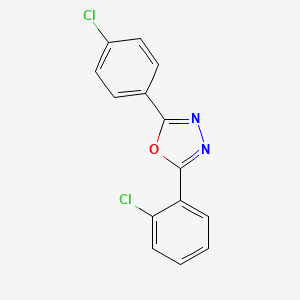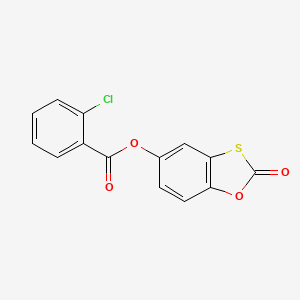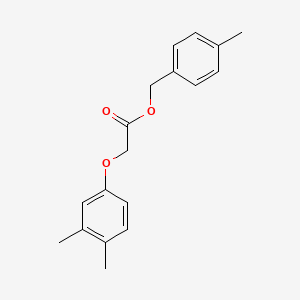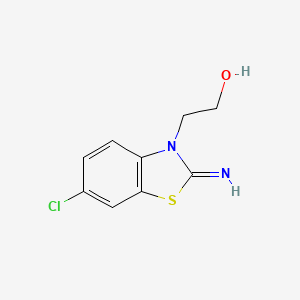
2-(2-chlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(2-Chlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a compound of interest in the field of organic chemistry, particularly in the study of heterocyclic compounds. It belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse chemical properties and potential applications in various fields, excluding drug usage and dosage details.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives has been explored through various methods, including microwave irradiation, which offers advantages such as high yield, increased reaction rate, and simplified work-up procedures. For example, 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles have been synthesized efficiently under microwave conditions (Li Zheng, 2004). Another approach involves electrochemical synthesis, providing a novel route for the generation of these compounds (S. Kumar & P. Srivastava, 2019).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives reveals interactions such as C—H⋯O and C—H⋯Cl hydrogen bonds and π–π stacking interactions, contributing to their stability and defining their molecular geometry. These structural features are critical for understanding their chemical behavior and potential applications (Nilofar Baral et al., 2018).
Chemical Reactions and Properties
1,3,4-Oxadiazole derivatives undergo various chemical reactions, including cyclization and condensation, leading to the formation of structurally diverse compounds. The presence of chlorophenyl groups influences their chemical reactivity and the formation of supramolecular structures through hydrogen bonding and halogen interactions (A. Ramazani & A. Rezaei, 2010).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazoles, such as their crystalline structure and stability, are influenced by their molecular arrangements and weak intermolecular interactions. The analysis of crystal structures provides insights into their stability and potential for forming solid-state materials with specific properties (E. Ye et al., 2006).
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazole derivatives, including their redox behavior, optoelectronic properties, and reactivity towards various reagents, are key to their potential applications. The electron-withdrawing effect of the oxadiazole units and the impact of substituents on their electronic properties have been studied to understand their behavior in chemical processes (Changsheng Wang et al., 2006).
Applications De Recherche Scientifique
Synthesis Methods
Microwave Irradiation Synthesis : A study detailed the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles using microwave irradiation, offering advantages in yield, reaction rate, and simplicity (Li Zheng, 2004).
Synthesis of Heterocyclic Compounds : Another research focused on synthesizing new heterocyclic compounds based on 5-Aryl-1,3,4-Oxadiazole, employing various methods for the synthesis (Z. Abbas, Dhuha Faruq Hussain, & R. M. Shakir, 2017).
Debenzoylation Synthesis : A study describes the synthesis of 2-(p-chlorophenyl)-5-[1′,2′,3′,4′,5′-penta-O-benzoyl-D-galactopentitol-1-yl]-1,3,4-oxadiazole and its debenzoylation, contributing to understanding of hydroxyl group protection in such compounds (C. Cannizzaro, I. Thiel, & N. D'Accorso, 1998).
Biological and Chemical Properties
Antibacterial and Thermal Properties : Research evaluated the antibacterial and thermal properties of unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles, with specific focus on compound 2-(4-chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole for its potent antibacterial activity (S. Arora, D. K. Aneja, M. Kumar, C. Sharma, & O. Prakash, 2012).
Antitubercular and Antioxidant Activities : A series of novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles were synthesized and evaluated for their antitubercular and antioxidant activities (K. Prathap, M. Himaja, Sunil V. Mali, & D. Munirajasekhar, 2014).
Synthesis and CNS Depressant Activity Evaluation : A study synthesized substituted derivatives of 1,3,4-oxadiazole and evaluated them for CNS depressant activities. The incorporation of electron withdrawing groups at specific positions on the oxadiazole ring led to enhanced pharmacological activity (Poonam Singh, P. Sharma, J. Sharma, A. Upadhyay, & Nitin Kumar, 2012).
Environmental and Green Chemistry Applications
Green Synthetic Method for 2-Aryl-1,3,4-Oxadiazoles : An eco-friendly protocol was developed for preparing 2-aryl-1,3,4-oxadiazoles, emphasizing water-based reactions and avoidance of catalysts, aligning with green chemistry principles (F.-J. Zhu, Minming Zou, X. Shao, & Zhong Li, 2015).
Synthesis and Spectroscopic Analyses for Potential Anti-Cancer Drugs : A study focused on the synthesis, spectral analysis, and theoretical calculations of oxadiazole derivatives, suggesting their potential as new anti-cancer drugs (Abdul-Malek S. Al-Tamimi, Y. Mary, P. Miniyar, L. H. Al-Wahaibi, A. El-Emam, Stevan Armaković, & S. Armaković, 2018).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-10-7-5-9(6-8-10)13-17-18-14(19-13)11-3-1-2-4-12(11)16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQDLOAMOQIOGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide](/img/structure/B5648038.png)
![4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5648066.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5648067.png)
![2-benzyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648078.png)
![(1S,4R)-2-[2-(phenylsulfonyl)ethyl]-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B5648082.png)

![N-ethyl-8-methyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5648091.png)
![1-cyclopentyl-N-[(4,6-dimethyl-3-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5648092.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5648093.png)
![4-[4-(benzyloxy)benzoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5648099.png)


![4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5648126.png)
